![molecular formula C16H14N2OS2 B2669814 N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide CAS No. 942002-90-6](/img/structure/B2669814.png)

N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

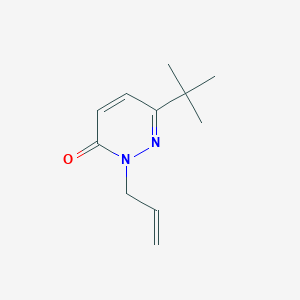

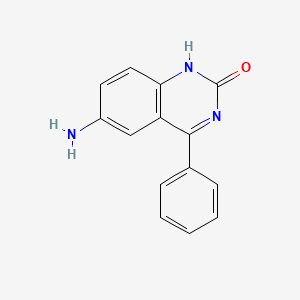

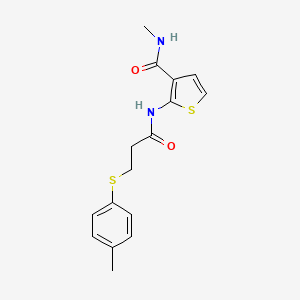

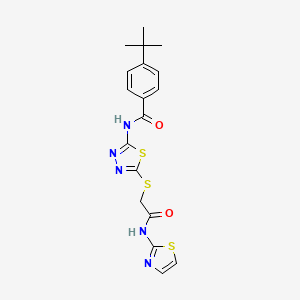

“N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” is a compound that likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .

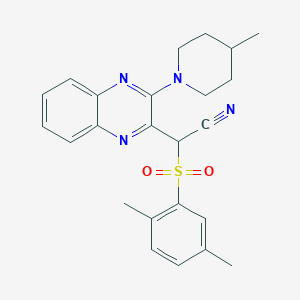

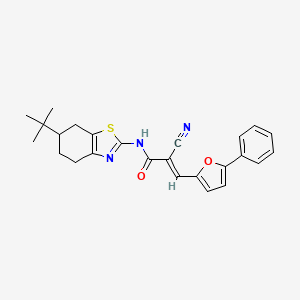

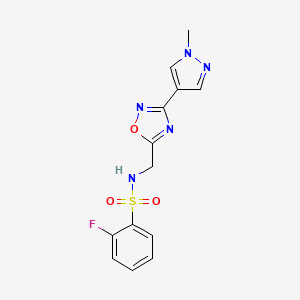

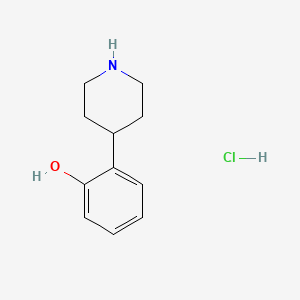

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzothiazole core with an ethylthio group at the 4-position and a benzamide group at the 5-position . The exact geometry would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzothiazoles are generally stable compounds that are resistant to oxidation and reduction . They are often crystalline solids at room temperature .Scientific Research Applications

Supramolecular Gelators

Benzamide derivatives, specifically in the thiazolyl benzamide series, have been studied for their gelation properties. These compounds exhibit interesting behaviors in forming supramolecular gels through non-covalent interactions, such as π-π interactions and hydrogen bonding. The gelation of these compounds can be influenced by the presence of methyl functionality and S⋯O interactions, demonstrating their potential in material science for creating stable gels with low minimum gelator concentration (MGC) in various solvent mixtures (Yadav & Ballabh, 2020).

Anticancer Agents

Several benzothiazole derivatives have been synthesized and evaluated for their anticancer activities against different cancer cell lines. The structure-activity relationship (SAR) studies of these compounds reveal their potential as potent anticancer agents. For instance, certain benzamide derivatives have shown significant activity against breast, lung, colon, and ovarian cancer cell lines, demonstrating the versatility of benzothiazole derivatives in cancer treatment research (Ravinaik et al., 2021).

Antimicrobial Agents

Benzothiazole derivatives have also been synthesized and screened for their antimicrobial activities. These compounds have shown promising results against various bacterial and fungal strains. The antibacterial activity, particularly against Gram-positive strains, highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Electrochemical Synthesis

Research into benzothiazoles and related compounds extends into the domain of electrochemical synthesis, where methods like TEMPO-catalyzed electrolytic C–H thiolation have been developed. This approach offers a metal- and reagent-free pathway to synthesize benzothiazoles, demonstrating the compound's relevance in green chemistry and sustainable synthesis techniques (Qian et al., 2017).

Fluorescent Sensors

Benzimidazole and benzothiazole conjugates have been investigated as fluorescent sensors for metal ions, such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and dual emission characteristics, suggesting their application in detecting and quantifying metal ions in various environments (Suman et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the study of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUZANXJLMZCIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid](/img/structure/B2669733.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2669738.png)

![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2669746.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2669748.png)

![5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2669753.png)